(2R,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid
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Description
The compound you’ve mentioned is a complex molecule with a long and intricate structure. Let’s break down its components:
- Stereochemistry : The compound contains multiple stereocenters (chiral centers) denoted by the R and S configurations. These configurations determine the spatial arrangement of atoms around each chiral center.
Synthesis Analysis
Unfortunately, I don’t have specific synthetic pathways for this compound. However, the synthesis likely involves several steps, including protecting group manipulations, glycosylation reactions, and stereocontrolled transformations.
Molecular Structure Analysis
The molecular structure consists of interconnected rings, glycosidic linkages, and functional groups. The presence of acetamido groups, hydroxyls, and carboxylic acid moieties contributes to its overall complexity.
Chemical Reactions Analysis
Without specific data, we can only speculate on potential reactions. However, considering the functional groups, it might undergo hydrolysis, esterification, or glycosylation reactions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (water, organic solvents).
- Melting Point : Determine the melting point to assess its stability.
- pKa Values : Identify the pKa values of acidic and basic functional groups.
- UV-Vis Spectra : Study its absorption characteristics in the UV-Vis range.
Safety And Hazards
Safety data are crucial for any compound. Assess its toxicity, potential allergenicity, and environmental impact.
Future Directions
To advance our understanding of this compound:
- Synthetic Studies : Develop efficient synthetic routes.
- Biological Investigations : Investigate its biological activity and potential therapeutic applications.
- Structural Elucidation : Obtain crystallographic data for accurate structural determination.
properties
IUPAC Name |
(2R,4S,5R,6R)-5-acetamido-2-[[(2R,3R,4S,5R,6S)-6-[(2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H47N3O19/c1-9(33)29-15-11(35)5-27(26(42)43,49-23(15)17(37)12(36)6-31)45-8-14-18(38)20(40)21(41)25(47-14)48-22-13(7-32)46-24(44-4-3-28)16(19(22)39)30-10(2)34/h11-25,31-32,35-41H,3-8,28H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)/t11-,12+,13+,14+,15+,16+,17+,18-,19+,20-,21+,22+,23+,24+,25-,27+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBKQPAQNOAVPW-ICTHHDDWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)OCCN)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)NC(=O)C)OCCN)CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H47N3O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
717.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4S,5R,6R)-5-Acetamido-2-(((2R,3R,4S,5R,6S)-6-(((2R,3S,4R,5R,6R)-5-acetamido-6-(2-aminoethoxy)-4-hydroxy-2-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-4-hydroxy-6-((1R,2R)-1,2,3-trihydroxypropyl)tetrahydro-2H-pyran-2-carboxylic acid |
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